Organocatalytic asymmetric strategies to carbocyclic structures by γ-alkylation-annulation sequences†

Chemical Communications Pub Date: 2014-09-17 DOI: 10.1039/C4CC06556E

Abstract

Attractive carbocyclic structures are accessed via a highly regio- and enantioselective aminocatalytic γ-addition of cyclic enals to vinyl phosphonates followed by a one-pot intramolecular Horner–Wadsworth–Emmons reaction. It is also demonstrated that nitro olefins can act as electrophiles in a similar reaction concept, providing carbocycles in equally high stereoselectivity.

Graphical abstract: Organocatalytic asymmetric strategies to carbocyclic structures by γ-alkylation-annulation sequences
Recommended Literature